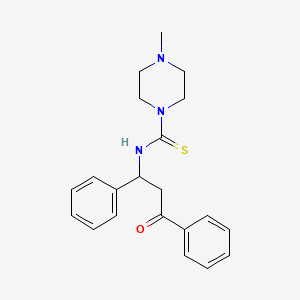
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C21H25N3OS It is known for its unique structure, which includes a piperazine ring substituted with a carbothioamide group and a 3-oxo-1,3-diphenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate thioamide precursors. One common method includes the condensation of 4-methylpiperazine with 3-oxo-1,3-diphenylpropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbothioamide group, often using halogenated reagents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents (e.g., bromoethane), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperidinecarbothioamide
- 4-methyl-N-(3-oxo-1,3-diphenylpropyl)-1-piperazinecarbothioamide
Uniqueness
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide is unique due to its specific structural features, such as the combination of a piperazine ring with a carbothioamide group and a 3-oxo-1,3-diphenylpropyl moiety
Propriétés
Numéro CAS |
361375-37-3 |
|---|---|
Formule moléculaire |
C21H25N3OS |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H25N3OS/c1-23-12-14-24(15-13-23)21(26)22-19(17-8-4-2-5-9-17)16-20(25)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3,(H,22,26) |
Clé InChI |
XYZHKEXSSYJORP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=S)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Solubilité |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


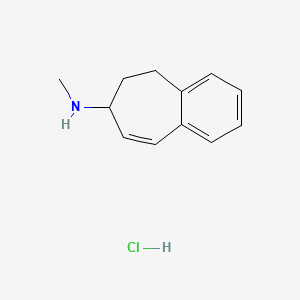
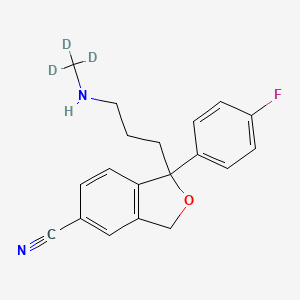
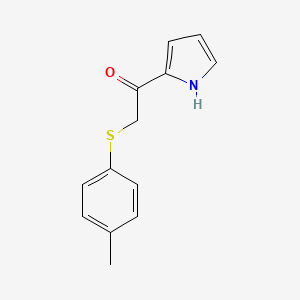
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
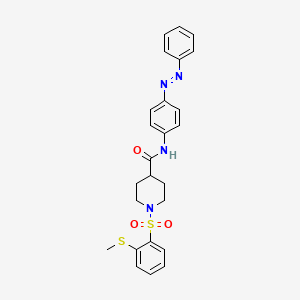
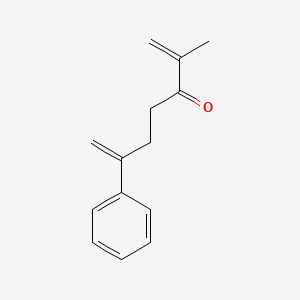

![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
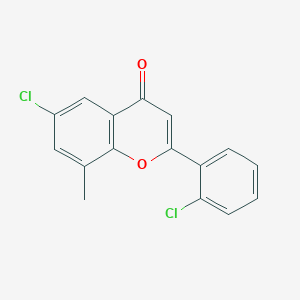
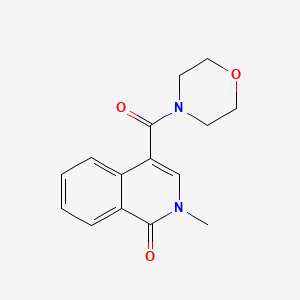
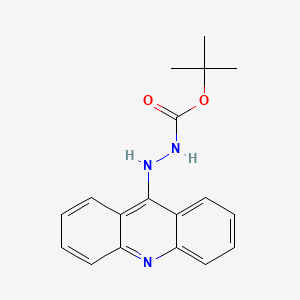
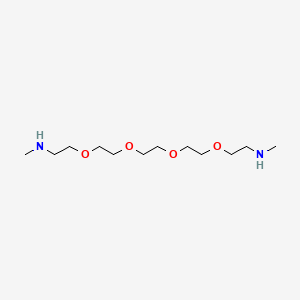

stannane](/img/structure/B14141311.png)
